molecular formula C14H29NO3 B12613391 [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-24-6

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol

Cat. No.: B12613391
CAS No.: 651291-24-6
M. Wt: 259.38 g/mol
InChI Key: FQMPHRXDVQXMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the oxazolidine ring, along with two hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the reaction of nonylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form secondary amines.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various alkylated or arylated oxazolidine derivatives.

Scientific Research Applications

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nonyl group contributes to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Pentan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
  • [2-(Heptan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
  • [2-(Decan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol

Uniqueness

Compared to similar compounds, [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol exhibits unique properties due to the length of its nonyl group. This longer alkyl chain enhances its hydrophobic interactions, potentially increasing its efficacy in biological applications. Additionally, the presence of two hydroxymethyl groups provides multiple sites for chemical modification, allowing for the design of derivatives with tailored properties.

Properties

CAS No.

651291-24-6

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-nonan-4-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C14H29NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h12-13,15-17H,3-11H2,1-2H3

InChI Key

FQMPHRXDVQXMKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)C1NC(CO1)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.